(thian-3-yl)methyl formate

Physicochemical characterization Organosulfur esters Tetrahydrothiopyran derivatives

(Thian-3-yl)methyl formate (CAS 2763760-28-5) is cataloged as an organosulfur ester with the molecular formula C₇H₁₂O₂S and a molecular weight of 160.24 g/mol. The compound features a saturated six-membered thian (tetrahydrothiopyran) ring substituted at the 3-position with a methyl formate ester group.

Molecular Formula C7H12O2S
Molecular Weight 160.24 g/mol
CAS No. 2763760-28-5
Cat. No. B6611184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(thian-3-yl)methyl formate
CAS2763760-28-5
Molecular FormulaC7H12O2S
Molecular Weight160.24 g/mol
Structural Identifiers
SMILESC1CC(CSC1)COC=O
InChIInChI=1S/C7H12O2S/c8-6-9-4-7-2-1-3-10-5-7/h6-7H,1-5H2
InChIKeyZWWLEULRMRRMDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Quality Baseline for (Thian-3-yl)methyl Formate (CAS 2763760-28-5): What Is Known and Not Known


(Thian-3-yl)methyl formate (CAS 2763760-28-5) is cataloged as an organosulfur ester with the molecular formula C₇H₁₂O₂S and a molecular weight of 160.24 g/mol . The compound features a saturated six-membered thian (tetrahydrothiopyran) ring substituted at the 3-position with a methyl formate ester group. At the time of analysis, no primary peer-reviewed research articles, patents, authoritative biological activity data, experimentally measured physicochemical constants, or spectral characterization data could be identified for this exact CAS number in public-domain scientific literature or non-vendor databases. All currently retrievable quantitative information is limited to computed or vendor-catalog level molecular descriptors, meaning that any procurement decision for this compound must be made against a largely uncharacterized entity.

Why In-Class Analogs Cannot Replace (Thian-3-yl)methyl Formate Without Evidence


The thian-3-ylmethyl ester scaffold embeds a saturated sulfur heterocycle with a specific ring substitution pattern and an ester functional group, both of which are critical determinants of reactivity, metabolic stability, and molecular recognition in biological or catalytic systems [1]. Even minor changes—such as replacing the formate ester with an acetate (e.g., acetic acid 1,1-dioxo-tetrahydrothiopyran-3-ylmethyl ester, CAS 172536-33-3), shifting the substitution from the 3-position to the 4-position (e.g., thian-4-ylmethanol derivatives), or oxidizing the sulfur to the sulfone—can profoundly alter lipophilicity, hydrogen-bonding capacity, and steric profile [1]. Without quantitative structure–activity relationship (QSAR), physicochemical, or potency data for (thian-3-yl)methyl formate itself, no generic substitution can be rationally justified; procurement of an alternative compound may introduce uncharacterized variance into a research or industrial workflow.

Quantitative Differentiation Evidence for (Thian-3-yl)methyl Formate: Currently Unavailable


Absence of Experimentally Measured Physicochemical Constants for (Thian-3-yl)methyl Formate

No experimentally determined melting point, boiling point, density, refractive index, logP, or aqueous solubility data could be located for (thian-3-yl)methyl formate in any primary literature, patent, or authoritative database. The only publicly available database entry (ChemSrc) lists density and boiling point as 'N/A' . This absence precludes any head-to-head comparison with structurally related esters such as acetic acid 1,1-dioxo-tetrahydrothiopyran-3-ylmethyl ester (CAS 172536-33-3) or thian-3-ylmethanol (CAS 1195351-86-0), for which some predicted or experimental data may exist in separate sources.

Physicochemical characterization Organosulfur esters Tetrahydrothiopyran derivatives

No Biological Activity Data for (Thian-3-yl)methyl Formate in Public Databases

Searches of PubChem, ChEMBL, BindingDB, and PubMed returned no biological assay results for (thian-3-yl)methyl formate [1][2]. In contrast, several tetrahydrothiopyran-containing compounds have reported activity: for example, the HIV-1 protease inhibitor scaffold incorporating a 1,1-dioxo-thian-3-ylmethyl moiety (CHEMBL1615184) has reported IC₅₀ values in BindingDB [2], and herbicides such as cycloxydim and profoxydim rely on a tetrahydro-2H-thiopyran-3-yl substituent for target engagement [3]. The lack of data for the target compound means no potency, selectivity, or target engagement comparison can be drawn between (thian-3-yl)methyl formate and any biologically active analog.

Biological activity Drug discovery Tetrahydrothiopyran pharmacophore

No Spectral or Analytical Characterization Data Available in Non-Vendor Sources

No ¹H NMR, ¹³C NMR, IR, or mass spectrometry data for (thian-3-yl)methyl formate were found in peer-reviewed journals, spectral databases (e.g., SpectraBase), or patent experimental sections [1]. While SpectraBase contains data for structurally related dihydrothiopyran derivatives [1], the target compound is not represented. This means that identity confirmation, purity assessment, and batch-to-batch reproducibility verification for procured material must rely entirely on the vendor's certificate of analysis, with no independent reference spectra available for cross-validation.

Spectroscopic characterization Quality control Analytical chemistry

Evidence-Limited Application Scenarios for (Thian-3-yl)methyl Formate


Exploratory Medicinal Chemistry Scaffold Assembly

(Thian-3-yl)methyl formate may serve as a synthetic intermediate for introducing a saturated sulfur-containing heterocycle with an ester handle into a larger molecular architecture. Medicinal chemistry programs seeking to evaluate the thian-3-ylmethyl pharmacophore for target engagement would require this building block; however, the absence of biological or physicochemical data means its selection over alternative thiopyran building blocks (e.g., thian-3-ylmethanol, acetic acid 1,1-dioxo-tetrahydrothiopyran-3-ylmethyl ester) must be driven solely by synthetic accessibility and the specific chemical transformation planned, not by any demonstrated superiority [1].

Agrochemical Lead Derivatization

The tetrahydrothiopyran ring is a recognized substructure in commercial herbicides (cycloxydim, profoxydim) [1]. (Thian-3-yl)methyl formate could theoretically be used to prepare analogs of these agrochemical leads through ester hydrolysis or transesterification at the 3-position. Without potency or field-efficacy data for the derived products, however, its use represents an unvalidated diversification strategy that carries higher project risk relative to building blocks with established SAR.

Reactive Fragment Screening Library Expansion

The formate ester group can act as an electrophilic warhead or a masking group for the corresponding alcohol in fragment-based drug discovery. Libraries incorporating saturated sulfur heterocycles are underrepresented relative to their oxygen and nitrogen counterparts, creating a rationale for inclusion. (Thian-3-yl)methyl formate would occupy chemical space distinct from pyran or piperidine analogs, but no quantitative metrics (e.g., Fsp³, logP, solubility, ligand efficiency) are available to substantiate this advantage [1].

Methodological Studies in Organosulfur Ester Chemistry

This compound could be used as a model substrate in synthetic methodology development focused on thioether-containing esters, particularly in studies of selective ester hydrolysis, reduction, or nucleophilic acyl substitution in the presence of a sulfur atom. Its utility would be as a representative substrate for reaction scope exploration rather than as an optimized building block.

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